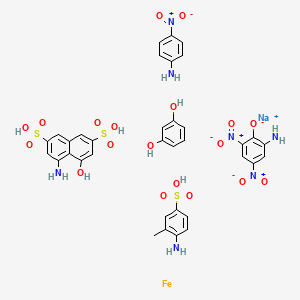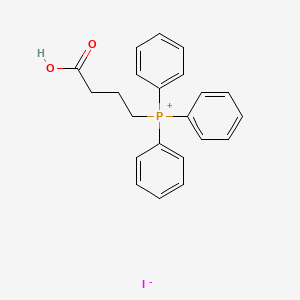
(3-Carboxypropyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Carboxypropyl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a derivative of triphenylphosphine, where the phosphonium ion is bonded to a 3-carboxypropyl group and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) under a nitrogen atmosphere and refluxed for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts.
科学研究应用
(3-Carboxypropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
作用机制
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium iodide involves its ability to target mitochondria due to its lipophilic cationic nature. The compound accumulates in the mitochondria of cells, particularly cancer cells, due to the higher membrane potential of these organelles. This targeting capability makes it a valuable tool for delivering therapeutic agents directly to the mitochondria, thereby enhancing the efficacy of treatments and reducing side effects .
相似化合物的比较
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a carboxypropyl group.
(3-Hydroxypropyl)triphenylphosphonium bromide: Features a hydroxypropyl group instead of a carboxypropyl group.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium iodide is unique due to its specific combination of a carboxypropyl group and an iodide ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring mitochondrial targeting and specific reactivity patterns.
属性
CAS 编号 |
67640-73-7 |
|---|---|
分子式 |
C22H22IO2P |
分子量 |
476.3 g/mol |
IUPAC 名称 |
3-carboxypropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21O2P.HI/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
InChI 键 |
SHRZAJHMJSIRHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


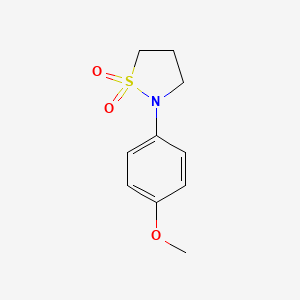
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

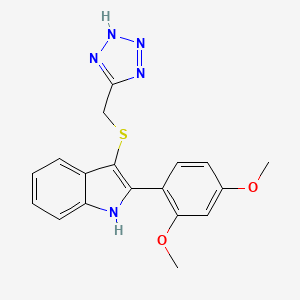
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)


![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

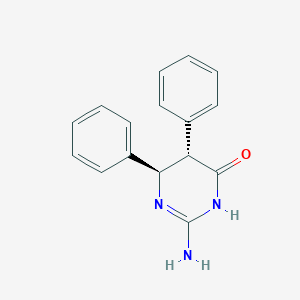
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
